molecular formula C20H25N3O3 B4421123 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide

Cat. No. B4421123
M. Wt: 355.4 g/mol
InChI Key: GPVAQOJWWBLPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide, also known as DPFP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. DPFP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, this compound may help reduce inflammation and alleviate symptoms associated with inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use in cancer therapy. This compound has also been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications. Additionally, more studies are needed to fully understand the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide. One area of interest is its potential use in cancer therapy, where it may be used as a chemotherapeutic agent or in combination with other drugs. Another area of research is its use in the treatment of viral infections, where it may be used to inhibit the replication of certain viruses. Additionally, more studies are needed to understand the safety and efficacy of this compound in vivo, and to develop new methods for improving its solubility and bioavailability.

Scientific Research Applications

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has been studied for its potential use in the treatment of various diseases such as cancer, viral infections, and bacterial infections. This compound has also been investigated for its ability to inhibit the activity of certain enzymes and receptors, which makes it a promising candidate for drug development.

properties

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-20(2,3)19(25)23-12-10-22(11-13-23)16-8-6-15(7-9-16)21-18(24)17-5-4-14-26-17/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVAQOJWWBLPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide
Reactant of Route 3
Reactant of Route 3
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide
Reactant of Route 4
Reactant of Route 4
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide
Reactant of Route 5
Reactant of Route 5
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide
Reactant of Route 6
Reactant of Route 6
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.